10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 59690-98-1
VCID: VC21178752
InChI: InChI=1S/C15H12Cl2N2O/c16-13-9-5-1-3-7-11(9)19(15(18)20)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H,(H2,18,20)
SMILES: C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)Cl)Cl
Molecular Formula: C15H12Cl2N2O
Molecular Weight: 307.2 g/mol

10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide

CAS No.: 59690-98-1

Cat. No.: VC21178752

Molecular Formula: C15H12Cl2N2O

Molecular Weight: 307.2 g/mol

* For research use only. Not for human or veterinary use.

10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide - 59690-98-1

Specification

CAS No. 59690-98-1
Molecular Formula C15H12Cl2N2O
Molecular Weight 307.2 g/mol
IUPAC Name 5,6-dichloro-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Standard InChI InChI=1S/C15H12Cl2N2O/c16-13-9-5-1-3-7-11(9)19(15(18)20)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H,(H2,18,20)
Standard InChI Key DJQKHJIGURUVKD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)Cl)Cl
Canonical SMILES C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)Cl)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator